molecular formula C18H16FNO6S B2841494 methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291861-80-7

methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2841494
CAS No.: 1291861-80-7
M. Wt: 393.39
InChI Key: ARGUCHSEECECRL-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines Benzothiazines are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

The synthesis of methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxy Substitution: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazine core and the phenyl ring, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Medicine: The compound’s unique structure and functional groups make it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazine core but differ in their functional groups and biological activities.

    Fluorinated Aromatics: Compounds like 4-fluoroaniline and 2-fluorophenol contain fluorine atoms on aromatic rings and exhibit different reactivity and applications.

    Methoxy-Substituted Phenyl Compounds: Compounds like 2,4-dimethoxybenzaldehyde and 2,4-dimethoxyphenol have similar methoxy substitutions but differ in their overall structure and properties.

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-24-12-5-6-13(15(9-12)25-2)20-10-17(18(21)26-3)27(22,23)16-7-4-11(19)8-14(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUCHSEECECRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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